
5,3',4',3'',4'',5''-6-O-Ethyl-EGCG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG: is a derivative of epigallocatechin gallate (EGCG), a type of catechin found in green tea. This compound is known for its potent biological activities, including its ability to inhibit hypoxia-inducible factor 1-alpha (HIF-1α) and carbonyl reductase 1 (CBR1) at both the mRNA and protein levels . The structural optimization of EGCG to form 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG enhances its efficacy and reduces potential cardiotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG involves the ethylation of the hydroxyl groups present in the EGCG molecule. The reaction typically requires the use of ethyl iodide (C2H5I) as the ethylating agent and a strong base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete ethylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Quinones and other oxidation products.
Reduction: Dihydro derivatives.
Substitution: Alkyl or aryl substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG is used as a model compound in the study of catechin derivatives and their chemical properties. It is also used in the synthesis of other bioactive compounds .
Biology: The compound is used in biological research to study its effects on various cellular processes, including its ability to inhibit HIF-1α and CBR1. It is also used to study its antioxidant and anti-inflammatory properties .
Medicine: 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and other conditions. Its ability to inhibit HIF-1α and CBR1 makes it a promising candidate for the development of new drugs .
Industry: The compound is used in the development of new materials and products with enhanced biological activities. It is also used in the formulation of dietary supplements and functional foods .
Mécanisme D'action
5,3’,4’,3’‘,4’‘,5’‘-6-O-Ethyl-EGCG exerts its effects by inhibiting the expression of HIF-1α and CBR1 at both the mRNA and protein levels. HIF-1α is a transcription factor that plays a key role in the cellular response to hypoxia, while CBR1 is an enzyme involved in the reduction of carbonyl compounds. By inhibiting these targets, 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG can reduce the cardiotoxicity of certain drugs and enhance their efficacy .
Comparaison Avec Des Composés Similaires
Epigallocatechin gallate (EGCG): The parent compound of 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG, known for its antioxidant and anti-inflammatory properties.
Epicatechin gallate (ECG): Another catechin derivative with similar biological activities.
Epicatechin (EC): A catechin with antioxidant properties but lacking the gallate group.
Uniqueness: 5,3’,4’,3’‘,4’‘,5’'-6-O-Ethyl-EGCG is unique due to its enhanced biological activities and reduced cardiotoxicity compared to its parent compound, EGCG. The ethylation of the hydroxyl groups in EGCG enhances its stability and efficacy, making it a more potent adjuvant in various therapeutic applications .
Propriétés
Formule moléculaire |
C34H42O11 |
|---|---|
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
[(2R,3R)-2-(3,4-diethoxy-5-hydroxyphenyl)-5-ethoxy-7-hydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triethoxybenzoate |
InChI |
InChI=1S/C34H42O11/c1-7-38-25-17-22(35)18-26-23(25)19-30(31(44-26)20-13-24(36)32(42-11-5)27(14-20)39-8-2)45-34(37)21-15-28(40-9-3)33(43-12-6)29(16-21)41-10-4/h13-18,30-31,35-36H,7-12,19H2,1-6H3/t30-,31-/m1/s1 |
Clé InChI |
QNYUPQMBRWBCFP-FIRIVFDPSA-N |
SMILES isomérique |
CCOC1=CC(=CC(=C1OCC)O)[C@@H]2[C@@H](CC3=C(O2)C=C(C=C3OCC)O)OC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)O)C2C(CC3=C(O2)C=C(C=C3OCC)O)OC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
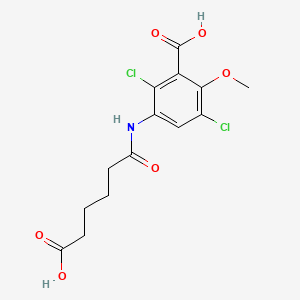

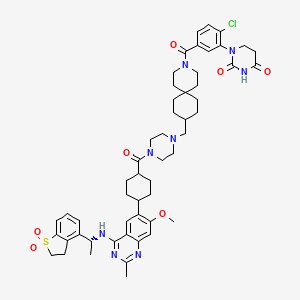
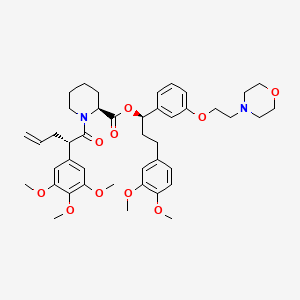
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
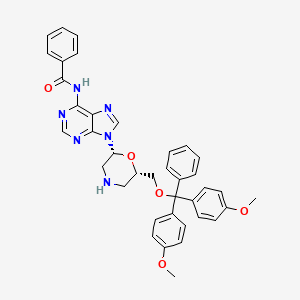
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
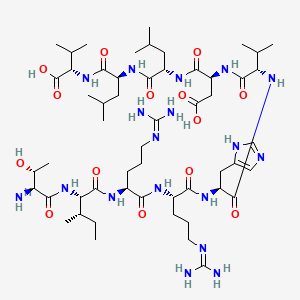
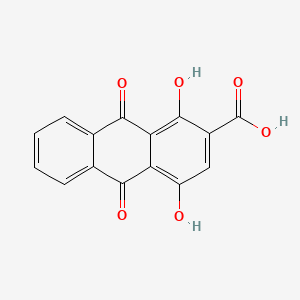

![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)
